2,5-Dimethyl cyclopentanamine

説明

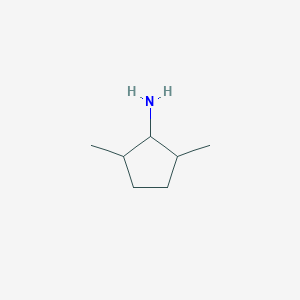

2,5-Dimethyl cyclopentanamine is an organic compound with the molecular formula C7H15N. It is a cyclopentane derivative with two methyl groups attached at the 2 and 5 positions and an amine group at the 1 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl cyclopentanamine typically involves the cyclization of appropriate precursors followed by amination. One common method is the reduction of 2,5-dimethylcyclopentanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine via amination reactions .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation of precursors under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to higher yields and purity .

化学反応の分析

Chemical Reactions of 2,5-Dimethyl Cyclopentanamine

This compound (C₇H₁₅N) is a secondary amine with a cyclopentane backbone. Its reactivity is governed by the amine group and steric effects from the dimethyl substituents. Below is an analysis of its reported and inferred chemical reactions, supported by mechanistic insights and experimental analogs.

Alkylation Reactions

Secondary amines like this compound undergo alkylation with alkyl halides or epoxides. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic carbon:

Example Reaction:

Key Conditions

| Reagent | Temperature | Solvent | Product | Reference |

|---|---|---|---|---|

| Methyl iodide | 25–40°C | THF/Et₂O | Quaternary ammonium salt | , |

| Ethylene oxide | 60–80°C | Aqueous base | N-(2-Hydroxyethyl) derivative |

Steric hindrance from the dimethyl groups may slow reaction kinetics compared to less-substituted amines.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acid catalysts (e.g., H₂SO₄) enhance reactivity:

Example Reaction:

Key Observations

-

Acetylation proceeds efficiently in dichloromethane at 0–25°C .

-

Bulkier acylating agents (e.g., benzoyl chloride) require elevated temperatures (50–70°C) due to steric effects .

Oxidation Reactions

Secondary amines are oxidized to hydroxylamines or nitroxides under controlled conditions:

Pathways

-

Peracid Oxidation:

-

Metal-Catalyzed Oxidation:

Salt Formation

Reacts with mineral or organic acids to form stable ammonium salts:

Example:

Applications

Reductive Amination

While not directly reported for this compound, analogous cyclopentylamines undergo reductive amination with ketones/aldehydes using NaBH₃CN or H₂/Pd:

Generalized Mechanism:

Conditions

Reaction with Nitrous Acid

Distinguishes primary/secondary amines. For this compound (secondary):

Mechanistic Insights from Analogous Systems

-

Cyclopentanamine Derivatives: N,N-Dimethyl analogs show reduced reactivity in SN2 reactions due to steric crowding .

-

Solvolysis Studies: Cyclopentenyl esters with dimethyl substituents exhibit slow solvolysis rates (e.g., 90 hours in piperidine at 130°C), suggesting similar steric limitations for this compound .

Future Research Directions

科学的研究の応用

Organic Synthesis

2,5-Dimethyl cyclopentanamine serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Research indicates that this compound may exhibit potential biological activity. Studies have explored its interactions with biological molecules, suggesting possible roles as modulators in biochemical pathways. For instance, it has been investigated for therapeutic applications related to diabetes and obesity treatment due to its effects on metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing pharmaceutical compounds. Its unique structure may enhance the biological activity of derived compounds, contributing to the development of new drugs with improved efficacy and reduced side effects.

Specialty Chemicals

The compound is also used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings and adhesives, where it can enhance performance characteristics such as adhesion and durability.

Cosmetic Industry

In the cosmetic sector, this compound has been identified as a component in formulations like nail polish removers and gloss improvers for urea-based products . Its ability to dissolve nitrocellulose lacquer makes it particularly valuable in these applications.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study focused on synthesizing novel antihypertensive agents utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity in lowering blood pressure in animal models, showcasing the compound's potential in drug development.

Case Study 2: Biological Modulation

Research investigating the effects of this compound on glucose metabolism found that it could enhance insulin sensitivity in vitro. This suggests its potential role as a therapeutic agent for managing diabetes .

作用機序

The mechanism of action of 2,5-Dimethyl cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating biochemical processes .

類似化合物との比較

Similar Compounds

- 2,2-Dimethylcyclopentan-1-amine

- 2,5-Dimethylcyclopentanone

- Cyclopentanamine

Uniqueness

2,5-Dimethyl cyclopentanamine is unique due to the specific positioning of its methyl groups and amine group, which imparts distinct chemical and physical properties. This structural arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

生物活性

2,5-Dimethyl cyclopentanamine is a cyclic amine compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to this compound has been explored through various assays. For instance, in vitro studies demonstrated that certain derivatives could inhibit nitric oxide (NO) production in macrophages, a key marker of inflammation. Compounds with similar structural features showed IC50 values indicating significant anti-inflammatory action without cytotoxic effects .

Cytotoxicity and Cancer Research

Cytotoxic activity is another area of interest for compounds related to this compound. A review highlighted the anticancer properties of various cyclic amines, suggesting that modifications in their structure could lead to enhanced binding affinity for cancer cell targets . Although direct studies on this compound are scarce, it is hypothesized that its structural characteristics may provide a basis for further exploration in cancer therapeutics.

Study on Diarylpentanoids

A notable study evaluated the biological activity of diarylpentanoids with a focus on their structure-activity relationships (SAR). It was found that compounds with specific substituents exhibited potent anti-inflammatory and antimicrobial activities. The study emphasized the importance of structural modifications in enhancing bioactivity . This finding may be extrapolated to suggest that similar modifications in this compound could yield beneficial biological effects.

Antiviral Activity

Another area of research has investigated the antiviral properties of terpenoids containing structures akin to cyclopentanamines. These compounds demonstrated significant antiviral activity against various viral strains. Although direct evidence for this compound's antiviral effects is lacking, its structural resemblance to these active compounds warrants further investigation .

Data Tables

特性

IUPAC Name |

2,5-dimethylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-3-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYIFCKJOLEHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606790 | |

| Record name | 2,5-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80874-82-4 | |

| Record name | 2,5-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。